molecular formula C29H25ClOS B12079250 1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one

1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one

Cat. No.: B12079250
M. Wt: 457.0 g/mol
InChI Key: MRTUDSCYPVWKFG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one is an organic compound that features a chlorophenyl group and a tritylsulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one typically involves the reaction of 3-chlorobenzaldehyde with tritylthiol in the presence of a base, followed by a series of steps to introduce the butanone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(phenylsulfanyl)butan-1-one: Similar structure but with a phenylsulfanyl group instead of a tritylsulfanyl group.

    1-(3-Chlorophenyl)-4-(methylsulfanyl)butan-1-one: Contains a methylsulfanyl group instead of a tritylsulfanyl group.

Uniqueness

1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one is unique due to the presence of the tritylsulfanyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C29H25ClOS

Molecular Weight

457.0 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-tritylsulfanylbutan-1-one

InChI

InChI=1S/C29H25ClOS/c30-27-19-10-12-23(22-27)28(31)20-11-21-32-29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-10,12-19,22H,11,20-21H2

InChI Key

MRTUDSCYPVWKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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